molecular formula C20H40N2O4 B11111838 Diheptyl butane-1,4-diylbiscarbamate

Diheptyl butane-1,4-diylbiscarbamate

Cat. No.: B11111838
M. Wt: 372.5 g/mol
InChI Key: RYQVHNLUMJRDBJ-UHFFFAOYSA-N
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Description

Diheptyl butane-1,4-diylbiscarbamate, also known by its chemical formula C20H40N2O4, is a compound with the following structure:

Structure:CH3(CH2)6OCONH(CH2)4OCONH(CH2)6OCH3\text{Structure:} \quad \text{CH}_3\text{(CH}_2\text{)}_6\text{OCONH(CH}_2\text{)}_4\text{OCONH(CH}_2\text{)}_6\text{OCH}_3 Structure:CH3​(CH2​)6​OCONH(CH2​)4​OCONH(CH2​)6​OCH3​

This compound belongs to the class of carbamates and is characterized by its long aliphatic carbon chains. It is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes: Diheptyl butane-1,4-diylbiscarbamate can be synthesized through the following steps:

    Heptyl Alcohol (1-Heptanol) Synthesis: Start by synthesizing 1-heptanol (heptyl alcohol) from heptanal. This involves reduction of the aldehyde group using a reducing agent (e.g., sodium borohydride).

    Heptyl Chloroformate Formation: React 1-heptanol with phosgene (COCl) to form heptyl chloroformate.

    Carbamate Formation: Finally, react heptyl chloroformate with ammonia or an amine (e.g., butylamine) to yield this compound.

Industrial Production: Industrial production methods involve scaling up the synthetic routes described above. These processes are typically carried out in batch reactors or continuous flow systems.

Chemical Reactions Analysis

Diheptyl butane-1,4-diylbiscarbamate can undergo various reactions:

    Hydrolysis: The carbamate functional groups can be hydrolyzed under acidic or basic conditions.

    Esterification: Reaction with acids to form esters.

    Amidation: Reaction with amines to form amides.

Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and amines (e.g., butylamine). Major products include heptyl alcohol, heptyl chloroformate, and the carbamate itself.

Scientific Research Applications

Chemistry::

    Surfactants: Diheptyl butane-1,4-diylbiscarbamate is used as a surfactant due to its amphiphilic nature.

    Lubricants: Its long hydrocarbon chains make it suitable for lubricating applications.

Biology and Medicine::

    Drug Delivery: The compound’s lipophilic properties enable it to serve as a carrier for drug delivery systems.

    Biocompatibility Studies: Researchers investigate its biocompatibility for medical implants.

Industry::

    Plasticizers: It acts as a plasticizer in polymer formulations.

    Textile Industry: Used in textile processing.

Mechanism of Action

The exact mechanism of action is context-dependent. its lipophilicity suggests interactions with cell membranes or lipid bilayers. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Diheptyl butane-1,4-diylbiscarbamate shares similarities with other long-chain carbamates, such as diheptyl pentane-1,5-diylbiscarbamate and diheptyl hexane-1,6-diylbiscarbamate.

Properties

Molecular Formula

C20H40N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

heptyl N-[4-(heptoxycarbonylamino)butyl]carbamate

InChI

InChI=1S/C20H40N2O4/c1-3-5-7-9-13-17-25-19(23)21-15-11-12-16-22-20(24)26-18-14-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

RYQVHNLUMJRDBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NCCCCNC(=O)OCCCCCCC

Origin of Product

United States

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